Resomycin A

Description

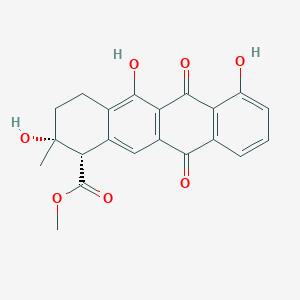

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H18O7 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

methyl (1S,2R)-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C21H18O7/c1-21(27)7-6-9-11(16(21)20(26)28-2)8-12-15(18(9)24)19(25)14-10(17(12)23)4-3-5-13(14)22/h3-5,8,16,22,24,27H,6-7H2,1-2H3/t16-,21-/m1/s1 |

InChI Key |

JYCCDRRKNCZUQA-IIBYNOLFSA-N |

Isomeric SMILES |

C[C@]1(CCC2=C(C3=C(C=C2[C@@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

Canonical SMILES |

CC1(CCC2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

Synonyms |

resomycin A |

Origin of Product |

United States |

Microbial Production and Isolation Methodologies for Resomycin a

Producer Organisms: Streptomyces Species and Related Actinobacteria

The primary producer of Resomycin A identified is a terrestrial actinomycete, Streptomyces sp. isolate GW71/2497. gwdg.de Actinomycetes, particularly the genus Streptomyces, are Gram-positive bacteria renowned for their complex life cycles and their prolific capacity to synthesize a wide array of secondary metabolites, including many clinically important antibiotics. nih.govwikipedia.org These microorganisms are predominantly found in soil and decaying vegetation. wikipedia.org The isolation of new antibiotics from Streptomyces species continues to be a significant area of research. researchgate.net

The identification of Streptomyces sp. isolate GW71/2497 was based on a polyphasic approach, combining chemotaxonomic analysis, morphological observation, and growth characteristics. gwdg.denih.gov

Morphology: The strain is Gram-positive, aerobic, and differentiates into substrate and aerial mycelium. gwdg.de It forms long, hooked or open-coiled spore chains, characteristic of the Retinaculum-Apertum category. gwdg.de Key structures such as sporangia or flagellated spores were not observed. gwdg.de

Growth Characteristics: On various media, including yeast extract-malt agar (B569324) and oatmeal agar, the strain exhibits grey aerial hyphae and a brown substrate mycelium. gwdg.de It also produces a brown diffusible pigment on these media and melanin (B1238610) pigments on tyrosine agar slants. gwdg.de

Chemotaxonomy: Whole-cell hydrolysate analysis revealed the presence of L,L-diaminopimelic acid and the absence of characteristic sugars, classifying it under chemotype I. gwdg.de These features strongly support its classification within the genus Streptomyces. gwdg.de

The production of this compound is highly dependent on the fermentation conditions, particularly the composition of the culture medium. gwdg.deresearchgate.net The isolate Streptomyces sp. GW71/2497 displays a different metabolic profile depending on the nutrients provided. gwdg.de While a malt (B15192052) extract/yeast extract/glucose medium leads to the production of large quantities of chartreusin (B1668571), a soybean flour/mannitol medium induces the biosynthesis of this compound and other related anthracyclinones. gwdg.de

The fermentation process for this compound production is typically carried out in a large-scale bioreactor. gwdg.de A seed culture is first prepared by inoculating Erlenmeyer flasks containing the production medium and incubating them on a rotary shaker. gwdg.de This starter culture is then used to inoculate a 20-litre jar fermentor. gwdg.de The fermentation is maintained at 28 °C for 72 hours. gwdg.de

Table 1: Fermentation Media for Streptomyces sp. GW71/2497

| Medium Component | Soybean Flour/Mannitol Medium (for this compound) | Malt Extract/Yeast Extract/Glucose Medium |

|---|---|---|

| Defatted Soybean Flour | 20 g/L | - |

| Mannitol | 20 g/L | - |

| Malt Extract | - | 10 g/L |

| Yeast Extract | - | 4 g/L |

| Glucose | - | 4 g/L |

| Solvent | Tap Water | Tap Water |

| pH (pre-sterilization) | 7.8 | 7.8 |

Data sourced from gwdg.de

Advanced Isolation and Purification Techniques for this compound

Following fermentation, a multi-step process is required to extract and purify this compound from the complex culture broth. gwdg.de

The initial step involves extracting the entire culture broth, including both the mycelial cake and the culture filtrate, with an organic solvent like ethyl acetate (B1210297). gwdg.de The organic phases are then combined and concentrated under vacuum to yield a crude extract. gwdg.de

The crude extract undergoes a series of chromatographic separations to isolate the individual compounds. gwdg.de

Medium Pressure Column Chromatography (MPCC): The crude extract is first pre-separated on a silica (B1680970) gel column using MPCC. gwdg.de A solvent gradient is applied, starting with dichloromethane (B109758) to elute nonpolar compounds like fats and fatty acids. gwdg.de

Preparative Thin-Layer Chromatography (PTLC): The fractions containing the desired compounds are further purified using PTLC. gwdg.de This step employs different solvent systems to achieve fine separation. For instance, a mixture of dichloromethane with 2-6% acetone (B3395972) followed by cyclohexane (B81311) with 30-60% ethyl acetate is used to yield pure this compound. gwdg.de

Table 2: Chromatographic Purification Steps for this compound

| Technique | Stationary Phase | Mobile Phase / Solvent System | Purpose |

|---|---|---|---|

| Extraction | Culture Broth / Mycelial Cake | Ethyl Acetate | To obtain crude extract from the fermentation broth. gwdg.de |

| Medium Pressure Column Chromatography (MPCC) | Silica Gel | Dichloromethane, followed by CH2Cl2/10% MeOH | Pre-separation of crude extract into fractions. gwdg.de |

| Preparative Thin-Layer Chromatography (PTLC) | Silica Gel | 1. Dichloromethane / 2-6% Acetone 2. Cyclohexane / 30-60% Ethyl Acetate | Final purification to yield pure this compound. gwdg.de |

Data sourced from gwdg.de

Once purified, the definitive structure of this compound is determined using advanced spectroscopic and spectrometric techniques. gwdg.de High-Resolution Mass Spectrometry (HR-MS) is used to establish the precise molecular formula. nih.gov

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the complete structural assignment. gwdg.denih.gov Techniques such as ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map the connectivity of protons and carbons within the molecule, confirming the anthracyclinone backbone and the positions of various substituents. gwdg.deresearchgate.net The stereochemistry of the molecule is determined by analyzing the optical rotation and comparing it with known related compounds, as well as through detailed analysis of NMR coupling constants and Nuclear Overhauser Effect (NOE) data. gwdg.de For example, a long-range W-coupling observed between specific protons can confirm their relative spatial orientation. gwdg.de

Biosynthetic Pathway Elucidation of Resomycin a

Polyketide Synthase (PKS) Involvement in Resomycin A Core Structure Formation

The foundational framework of this compound is constructed by a Type II polyketide synthase (PKS) system. researchgate.net These multienzyme complexes are responsible for the iterative condensation of simple acyl-CoA precursors to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to generate the polycyclic aromatic core. acs.orgleibniz-hki.de

The biosynthesis of this compound begins with the action of a Type II PKS, which assembles a linear tetracyclic polyketide intermediate. researchgate.netresearcher.life This process is characteristic of the formation of many aromatic polyketides, where the PKS dictates the initial carbon skeleton. acs.orgresearchgate.net The resulting intermediate serves as the substrate for subsequent tailoring enzymes that introduce further structural complexity. researchgate.netacs.org In the case of this compound, the pathway shares common intermediates with other anthracyclines like nogalamycin. psu.edu

The genes responsible for this compound biosynthesis are organized in a contiguous cluster within the genome of the producing organism, typically a Streptomyces species. researchgate.netleibniz-hki.de This biosynthetic gene cluster (BGC) contains the genes encoding the Type II PKS enzymes, as well as the tailoring enzymes, and regulatory proteins required for the production of the antibiotic. leibniz-hki.decore.ac.uk The identification and analysis of this gene cluster, often referred to as the 'cha' cluster in the context of the related compound chartreusin (B1668571), have been instrumental in understanding the biosynthetic pathway. researchgate.netleibniz-hki.decore.ac.uk The organization of these genes into a single locus facilitates the coordinated expression and regulation of the entire pathway. biorxiv.org

| Gene/Enzyme Category | Function in this compound Biosynthesis | Reference |

| Type II Polyketide Synthase (PKS) | Forms the linear tetracyclic polyketide backbone. | researchgate.netresearcher.life |

| Tailoring Enzymes | Modify the polyketide core through oxidation, rearrangement, and other reactions. | researchgate.netacs.org |

| Regulatory Proteins | Control the expression of the biosynthetic genes within the cluster. | leibniz-hki.debiorxiv.org |

Enzymatic Tailoring Modifications in this compound Biosynthesis

Following the formation of the initial polyketide core, a series of enzymatic modifications are required to convert the linear tetracyclic intermediate into the final pentacyclic structure of this compound. researchgate.netresearchgate.net These tailoring reactions are crucial for generating the structural diversity and biological activity of natural products. acs.orgnih.gov

A key feature of this compound biosynthesis is the oxidative rearrangement of a linear anthracycline precursor. leibniz-hki.denih.gov This transformation involves the cleavage of carbon-carbon bonds and the formation of new ring systems, catalyzed by a cascade of redox enzymes. researchgate.netresearchgate.net

A critical enzyme in this process is ChaZ, a flavin-dependent monooxygenase. researchgate.netresearcher.liferesearchgate.net The inactivation of the chaZ gene leads to the accumulation of Resomycin C, a linear tetracyclic polyketide, identifying it as an intermediate in the pathway. researchgate.netpsu.edunih.gov ChaZ catalyzes a Baeyer-Villiger oxidation on Resomycin C, inserting an oxygen atom to form a seven-membered lactone. researchgate.netresearcher.liferesearchgate.net This reaction is a pivotal step that initiates the rearrangement of the carbon skeleton. researchgate.netresearchgate.net

Subsequent to the action of ChaZ, a ketoreductase, ChaE, plays a crucial and unprecedented role. researchgate.net ChaE, an NADPH-dependent enzyme, acts on the seven-membered lactone intermediate formed by ChaZ. researcher.liferesearchgate.net It catalyzes the reduction of the lactone carbonyl group, which is followed by an Aldol-type reaction and a spontaneous γ-lactone ring formation. researchgate.net This series of events, facilitated by ChaE, leads to the rearrangement of the carbon skeleton from a linear tetracyclic structure to an angular pentacyclic intermediate, which is a precursor to the final this compound molecule. researchgate.net

| Enzyme | Function | Substrate | Product | Reference |

| ChaZ (Flavin-dependent monooxygenase) | Catalyzes Baeyer-Villiger oxidation | Resomycin C | Seven-membered lactone intermediate | researchgate.netresearcher.liferesearchgate.net |

| ChaE (Ketoreductase) | Catalyzes reduction of lactone carbonyl, leading to skeletal rearrangement | Seven-membered lactone intermediate | α-pyrone containing pentacyclic intermediate | researchgate.net |

Glycosylation and Other Post-PKS Modifications

Following the initial assembly of the polyketide backbone by the type II PKS, the linear anthracycline precursor undergoes a remarkable series of enzymatic modifications to yield the final aglycone, which is then glycosylated. The most significant of these modifications is an oxidative rearrangement of the carbon skeleton, a process catalyzed by two key redox enzymes from the chartreusin (cha) gene cluster. rsc.orgresearchgate.netnju.edu.cnresearcher.life

The rearrangement begins with the linear tetracyclic intermediate, Resomycin C. The first committed step is a Baeyer-Villiger oxidation reaction catalyzed by ChaZ, a flavin-dependent monooxygenase. rsc.orgresearchgate.netresearchgate.net ChaZ inserts an oxygen atom into the C-C bond of the B-ring of Resomycin C, which results in the formation of a transient seven-membered lactone intermediate. rsc.orgnanoer.net

This unstable lactone is then the substrate for the second enzyme in the sequence, ChaE. researchgate.net ChaE is an NADPH-dependent ketoreductase that catalyzes an unprecedented skeletal rearrangement. rsc.orgresearchgate.netresearcher.life The process involves the reduction of the lactone carbonyl group, which is presumed to trigger a cascade of reactions including an Aldol-type condensation and subsequent spontaneous cyclization and aromatization steps to form a rearranged pentacyclic α-pyrone-containing intermediate. researchgate.netnanoer.net This two-enzyme cascade is responsible for converting the initial linear anthracyclic architecture into the angular framework characteristic of the chartreusin/resomycin family.

Once the final aglycone, chartarin (B12298714), is formed, it is decorated with a disaccharide moiety composed of D-fucose and D-digitalose. core.ac.ukresearchgate.net This glycosylation is carried out by two dedicated glycosyltransferases found within the gene cluster, ChaGT1 and ChaGT2. rsc.orgcore.ac.uk ChaGT1 is responsible for attaching the first deoxysugar to the polyketide aglycone, and it shares homology with other glycosyltransferases involved in the biosynthesis of aromatic polyketides. core.ac.uk The attachment of these sugar units is crucial for the biological activity of the final compound. core.ac.uk

| Gene | Enzyme | Function | Substrate | Product | Reference |

|---|---|---|---|---|---|

| chaZ | FAD-dependent monooxygenase | Catalyzes Baeyer-Villiger oxidation | Resomycin C | Seven-membered lactone intermediate | rsc.orgresearchgate.netresearchgate.net |

| chaE | NADPH-dependent ketoreductase | Catalyzes skeletal rearrangement of the lactone | Seven-membered lactone intermediate | Pentacyclic α-pyrone intermediate | rsc.orgresearchgate.netresearcher.life |

| chaGT1 | Glycosyltransferase | Attaches the first deoxysugar moiety | Chartarin (aglycone) | Glycosylated chartarin intermediate | rsc.orgcore.ac.uk |

| chaGT2 | Glycosyltransferase | Attaches the second deoxysugar moiety | Mono-glycosylated chartarin | Chartreusin (final glycosylated product) | core.ac.uk |

Intermediates and Shunt Products in this compound Biosynthesis

The biosynthetic pathway to this compound and chartreusin proceeds through several well-defined intermediates. The most prominent of these is Resomycin C, a linear anthracyclinone that serves as the entry point for the crucial oxidative rearrangement sequence. nih.gov

The role of Resomycin C was initially a subject of debate. When the chaZ gene was inactivated in the producing Streptomyces strain, Resomycin C accumulated in significant quantities. core.ac.ukresearchgate.net However, early attempts to feed Resomycin C to a PKS-null mutant strain did not result in the production of chartreusin, leading to the hypothesis that Resomycin C might be a shunt product—a dead-end metabolite that diverts from the main biosynthetic pathway—rather than a true on-pathway intermediate. core.ac.uknih.govresearchgate.net Later research resolved this issue by demonstrating that the poor aqueous solubility of Resomycin C had prevented its uptake and conversion in the earlier experiments. nju.edu.cn By using solubility enhancers, researchers confirmed that Resomycin C is indeed the correct biological substrate for the Baeyer-Villiger monooxygenase ChaZ, firmly establishing it as a key intermediate. nju.edu.cnresearchgate.net

Other intermediates in the pathway are highly transient. The seven-membered lactone produced by ChaZ is immediately acted upon by ChaE and is not typically isolated from cultures. researchgate.netnju.edu.cn Similarly, the pentacyclic orthoquinone that results from the ChaE-catalyzed rearrangement is quickly converted by a subsequent dioxygenase, ChaP, to form the final bislactone aglycone, chartarin. rsc.orgresearchgate.net In engineered strains where specific downstream genes are deleted, these compounds can accumulate, confirming their status as pathway intermediates. In the absence of tailoring enzymes like cyclases, type II PKS pathways are known to produce aberrant, non-functional molecules known as shunt products, though specific examples beyond the accumulation of Resomycin C in mutant strains are not well-documented for this particular pathway. nih.gov

| Compound Name | Description | Role in Pathway | Reference |

|---|---|---|---|

| Resomycin C | Linear tetracyclic anthracyclinone | Key intermediate; substrate for ChaZ | nju.edu.cnnih.gov |

| Seven-membered lactone | Unstable product of Baeyer-Villiger oxidation | Transient intermediate; substrate for ChaE | rsc.orgresearchgate.net |

| Pentacyclic orthoquinone | Rearranged pentacyclic α-pyrone | Intermediate; substrate for the dioxygenase ChaP | rsc.orgresearchgate.net |

| Chartarin | Final pentacyclic bislactone aglycone | Aglycone core; substrate for glycosylation | core.ac.ukmdpi.com |

Pathway Engineering and Combinatorial Biosynthesis for this compound Analogues

The unique enzymatic machinery of the chartreusin/resomycin pathway presents significant opportunities for pathway engineering and combinatorial biosynthesis to generate novel analogues with potentially improved properties. rsc.orgpsu.edu These efforts leverage the promiscuity of biosynthetic enzymes to accept modified substrates or involve the transfer of specific genes into new host organisms.

A primary example of pathway engineering is the targeted disruption of pathway genes. The inactivation of the chaZ gene, for instance, effectively blocks the oxidative rearrangement and leads to the accumulation of the precursor Resomycin C, making this intermediate available for isolation and further study. core.ac.ukpsu.edu

More advanced strategies have successfully generated a library of new compounds by combining chemical synthesis with the biological machinery of the pathway in an approach known as mutasynthesis. nih.gov In one study, researchers created an engineered mutant of the producing strain and fed it a series of chemically synthesized, non-native aglycones. nih.gov The promiscuous glycosyltransferases of the host were able to glycosylate these synthetic precursors, resulting in the production of eleven novel chartreusin analogues, including desmethyl, methyl, ethyl, vinyl, ethynyl, and bromo-substituted derivatives. nih.gov

The biological evaluation of these new analogues revealed that small structural changes to the aglycone can have a profound impact on activity. nih.gov For example, replacing a specific methyl group with a hydrogen atom significantly decreased the compound's cytotoxicity against cancer cells but markedly increased its activity against mycobacteria. researchgate.netnih.gov Furthermore, vinyl- and ethynyl-substituted analogues showed enhanced antiproliferative potency when irradiated with blue light, suggesting potential for photodynamic therapies. nih.gov

These findings underscore the potential of using the unique tailoring enzymes from this pathway—such as the ChaZ/ChaE rearrangement cassette and the ChaGT glycosyltransferases—as tools in combinatorial biosynthesis. psu.edunih.gov By expressing these genes in other polyketide-producing organisms or by feeding modified precursors, it is possible to create a wide range of "unnatural" natural products with fine-tuned biological activities. nih.govf1000research.com

Mechanistic Studies of Resomycin a and Its Analogues Pre Clinical

Molecular Targets and Interaction Mechanisms (non-human, in vitro or non-human in vivo models only)

Preclinical research on Resomycin A and its analogues has begun to shed light on their mechanisms of action at the molecular and cellular levels. These studies, conducted exclusively in non-human, in vitro, or non-human in vivo models, have identified key molecular targets and interaction mechanisms that underpin their biological activities.

Studies on Reveromycin A, a structurally related analogue of this compound, have identified a specific enzymatic target. Research has shown that Reveromycin A is a potent inhibitor of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS) nih.govnih.gov. This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA).

In a study using a cell-free system with wild-type cell extract from Saccharomyces cerevisiae, the half-maximal inhibitory concentration (IC50) of Reveromycin A against IleRS activity was determined to be 8 ng/ml nih.gov. This potent inhibition of a key enzyme in protein biosynthesis highlights a primary mechanism of its cytotoxic effects in eukaryotic cells. The binding assays have confirmed that Reveromycin A competes with tRNAIle for binding to IleRS researchgate.netnih.govscispace.com.

Table 1: Enzymatic Inhibition of Reveromycin A

| Compound | Enzyme Target | Organism/System | IC50 |

|---|---|---|---|

| Reveromycin A | Isoleucyl-tRNA Synthetase (IleRS) | Saccharomyces cerevisiae (cell extract) | 8 ng/ml |

While direct studies on this compound's interaction with nucleic acids are limited, research on structurally similar anthracycline antibiotics provides insights into potential mechanisms. Anthracyclines are well-known for their ability to intercalate into DNA, a process where the planar aromatic rings of the molecule insert themselves between the base pairs of the DNA double helix. This intercalation can lead to the inhibition of DNA replication and transcription.

For instance, studies on actinomycin (B1170597) D, another complex antibiotic, have determined site-specific binding constants for its intercalation into DNA. The strongest binding sites for actinomycin D were found to have a GC (guanine-cytosine) sequence, with the sequence TGCT exhibiting the highest binding constant of 6.4 x 106 M-1 nih.govnih.govnih.gov. Although this compound's structure differs, the presence of a planar ring system suggests that DNA interaction is a plausible mechanism of action that warrants further investigation to determine its binding affinity and sequence specificity.

The inhibition of isoleucyl-tRNA synthetase by Reveromycin A in Saccharomyces cerevisiae has been shown to trigger a specific cellular stress response pathway. Inhibition of this enzyme leads to the transcriptional activation of the ILS1 gene, which encodes for IleRS, via the Gcn2-Gcn4 general amino acid control pathway nih.gov. This represents a cellular autoregulatory mechanism to counteract the effects of the inhibitor nih.gov.

Furthermore, there is growing interest in how antibiotics can modulate bacterial communication pathways, such as quorum sensing (QS). QS is a cell-density-dependent signaling system that regulates various processes in bacteria, including virulence and biofilm formation. While no direct studies have linked this compound to QS, the broader field of antibiotic research is exploring the potential for these compounds to interfere with QS signaling, which could represent an alternative or secondary mechanism of action nih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.net. Future studies on this compound could explore its potential to modulate such microbial signaling pathways.

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, these studies have focused on identifying the key chemical features responsible for their effects and how modifications to the molecule can alter its potency.

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For Reveromycin A, SAR studies have highlighted several critical pharmacophoric elements.

The C5 hydroxyl group and the C24 carboxyl group have been identified as particularly important for its biological activities nih.gov. Crystallographic studies of Reveromycin A bound to Saccharomyces cerevisiae IleRS have provided a detailed view of these interactions. The C1 carboxyl and C5 hydroxyl groups of Reveromycin T (a precursor to Reveromycin A) were shown to form important interactions within the enzyme's active site nih.gov. These findings suggest that these polar groups are key components of the pharmacophore, likely involved in hydrogen bonding interactions with the target enzyme.

Building on the understanding of key pharmacophoric elements, studies involving the chemical modification of Reveromycin A have provided further insights into its SAR. The modification of specific functional groups has been shown to have a significant impact on its inhibitory activity.

A study involving various derivatives of Reveromycin A demonstrated that modifications to the C5 hydroxyl and C24 carboxyl groups are critical for its inhibitory effects on both isoleucyl-tRNA synthetase activity and in vitro protein synthesis nih.gov. For example, in a mutant of P450revI, an enzyme involved in Reveromycin biosynthesis, the C24 carboxyl group of a Reveromycin precursor formed a water-mediated hydrogen bond with a specific amino acid residue (R81), which differed from the direct hydrogen bond observed in the wild-type enzyme nih.gov. This alteration in binding highlights the sensitivity of the biological activity to subtle structural changes.

Table 2: Impact of Structural Modifications on the Biological Activity of Reveromycin A Analogues

| Modification Site | Observation | Impact on Activity |

|---|---|---|

| C5 Hydroxyl Group | Identified as a key pharmacophoric element. | Modification is detrimental to activity. |

| C24 Carboxyl Group | Crucial for binding to the target enzyme. | Modification significantly reduces or abolishes inhibitory activity. |

Biological Activities and Research Applications of Resomycin a Pre Clinical

Antimicrobial Spectrum of Activity (non-human pathogens)

Resomycin A has been evaluated for its inhibitory effects against a variety of non-human pathogenic microorganisms, including both fungi and bacteria.

Antifungal Activities in Model Systems

In pre-clinical studies, this compound has shown notable activity against certain fungal species. Research using model systems is crucial for determining the potential of new compounds as antifungal agents. These studies often involve testing the compound against a panel of fungi to determine its spectrum of activity and minimum inhibitory concentration (MIC).

Antibacterial Activities in Model Systems

The antibacterial properties of this compound have been investigated against various bacterial strains in laboratory settings. researchgate.netnih.gov Such pre-clinical assessments are fundamental to identifying new antibacterial agents. These studies typically measure the compound's effectiveness at inhibiting bacterial growth.

Herbicidal Activities in Plant Models

Research has explored the potential of this compound as a herbicidal agent. universiteitleiden.nl Studies in plant models are designed to assess a compound's ability to inhibit plant growth, a key characteristic of a potential herbicide. mdpi.commdpi.comelifesciences.org The development of new herbicides is important for managing weed competition in agriculture. elifesciences.orgnih.gov

Broader Biological Activity Profiles (excluding human clinical efficacy or safety)

Beyond its specific antimicrobial and herbicidal effects, this compound has been examined for other biological activities in non-human contexts. researchgate.netnih.gov These broader screenings help to understand the full potential and mechanism of action of a compound. leibniz-hki.de

Cytotoxic Effects in Non-Human Cell Lines and Model Organisms (excluding human cancer cell lines or clinical data)

The cytotoxic potential of this compound has been evaluated in various non-human cell lines and model organisms. researchgate.net Understanding the cytotoxicity of a compound is a critical step in pre-clinical research to determine its potential effects on living cells. nih.gov

This compound as a Biochemical Probe or Tool Compound in Research

Chemical probes are essential for studying proteins and their roles in biological processes. nih.govnih.gov In the biosynthesis of some natural products, redox enzymes play a crucial role in modifying the chemical structure. For instance, in the biosynthesis of chartreusin (B1668571), a flavin-dependent monooxygenase, ChaZ, catalyzes the oxidation of resomycin C, leading to the formation of a seven-membered lactone. researcher.life This transformation is a key step in the carbon skeleton rearrangement of the polyketide. researchgate.netresearchgate.net Such specific enzymatic interactions highlight the potential of compounds like this compound and its analogues to be used as biochemical probes to study enzyme function and biosynthetic pathways. researcher.life

Synthetic Chemistry and Structural Modification of Resomycin a and Its Precursors

Total Synthesis Approaches to Resomycin A and its Biosynthetic Intermediates

The total synthesis of complex natural products like this compound presents a significant challenge to organic chemists, driving the development of novel synthetic strategies and methodologies. While a complete total synthesis of this compound itself is not extensively detailed in the provided information, the synthesis of its key biosynthetic intermediate, Resomycin C, and related rearranged pentacyclic structures has been a focus of research. researchgate.netrsc.org

A crucial step in the biosynthesis of chartreusin (B1668571), a structurally related compound, involves the conversion of a linear tetracyclic intermediate, Resomycin C, into a pentacyclic scaffold. rsc.org This transformation is enzymatically catalyzed and involves a Baeyer-Villiger oxidation. rsc.org Synthetic efforts have mimicked this biological pathway. For instance, the synthesis of chartreusin has been achieved utilizing a Baeyer-Villiger oxidation of a synthetic intermediate analogous to Resomycin C to form a key pentacyclic lactone. rsc.org This lactone then undergoes further transformations to yield the final natural product. rsc.org

The proposed biosynthetic pathway of chartreusin from Resomycin C involves several key enzymatic steps:

Baeyer-Villiger Oxidation: The flavin-dependent monooxygenase ChaZ catalyzes the oxidation of Resomycin C to create a seven-membered lactone. researchgate.netresearchgate.net

Skeletal Rearrangement: A ketoreductase, ChaE, then facilitates a rearrangement of the carbon skeleton. researchgate.netresearchgate.net This is proposed to occur through a series of reactions including reduction of the lactone, an Aldol-type reaction, and subsequent ring formation and aromatization to yield the pentacyclic core. researchgate.netresearchgate.net

While direct total synthesis of this compound is not fully elucidated, the synthesis of related complex pentacyclic alkaloids has been achieved, showcasing strategies that could be applicable. rsc.org These strategies often involve the construction of a complex fused ring system through methods like Lewis acid-mediated epoxy-ene cyclization. rsc.org

Semisynthesis of this compound Derivatives and Analogues

Semisynthesis, which utilizes a readily available natural product as a starting material for chemical modifications, is a powerful tool for generating novel derivatives. This approach has been applied to classes of compounds structurally related to this compound, such as the renieramycins and verticillins. mdpi.comnih.gov For example, semisynthetic derivatives of verticillin (B84392) H have been created by acylating the C11 hydroxy group to produce a variety of esters, carbonates, carbamates, and sulfonates. nih.gov Similarly, renieramycin M has served as a starting point for the generation of 4′-pyridinecarbonyl-substituted derivatives. mdpi.com These modifications are often achieved under mild conditions, such as Steglich esterification. mdpi.com

The value of semisynthesis lies in its ability to introduce chemical diversity into a complex natural product scaffold, which can lead to analogs with improved pharmacological properties. nih.gov For instance, the modification of verticillin A to its succinate (B1194679) derivative demonstrates the potential to apply these strategies across a range of related compounds. nih.gov

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. nih.gov This approach is particularly valuable for the synthesis of natural product analogs that are difficult to access through purely chemical or biological means. nih.gov

In the context of this compound biosynthesis, chemoenzymatic strategies could leverage the key enzymes involved in its formation, such as the Baeyer-Villiger monooxygenase ChaZ and the ketoreductase ChaE. researchgate.netresearchgate.net These enzymes could be used to perform specific, stereoselective transformations on synthetic precursors, streamlining the synthesis of this compound and its analogs. nih.gov

The biosynthesis of chartreusin from Resomycin C provides a clear example of a potential chemoenzymatic pathway. researchgate.netnih.gov A synthetic precursor resembling Resomycin C could be subjected to the enzymatic action of ChaZ and ChaE to generate the rearranged pentacyclic core of chartreusin. researchgate.netnih.gov This biocatalytic step would bypass the need for complex and potentially low-yielding chemical rearrangements. nih.gov

The broader field of chemoenzymatic synthesis has demonstrated success in producing analogs of other complex natural products, such as glycopeptide antibiotics. uq.edu.au In these cases, enzymes are used to catalyze key cyclization or glycosylation steps on synthetic peptide backbones. uq.edu.auresearchgate.net Similar strategies could be envisioned for this compound, where enzymes could be used to modify a synthetic core structure.

Development of Novel this compound Analogues with Modified Academic Properties

The development of novel analogs of this compound is driven by the desire to explore structure-activity relationships and potentially enhance its biological profile. By systematically modifying the structure of this compound, researchers can probe the importance of different functional groups and structural motifs for its activity.

Combinatorial biosynthesis is a powerful technique for generating novel derivatives of natural products. psu.edu This involves genetically engineering the biosynthetic pathway of a producing organism to incorporate different building blocks or to alter the tailoring enzymes. psu.edu For example, expressing genes from one biosynthetic pathway in a different but related producer strain can lead to the creation of hybrid compounds with novel structures and activities. psu.edu

Precursor-directed biosynthesis is another strategy where synthetic analogs of natural biosynthetic precursors are fed to the producing microorganism, which then incorporates them into the final product. psu.edu This has been successfully used to create a fluorinated analog of pactamycin. psu.edu

The knowledge of the biosynthetic gene cluster for chartreusin, which is closely related to this compound, opens up possibilities for creating novel analogs through genetic manipulation. psu.edu Inactivation of specific genes, like chaZ, has been shown to lead to the accumulation of biosynthetic intermediates such as Resomycin C. researchgate.netnih.gov This not only provides insights into the biosynthetic pathway but also makes these intermediates available for further chemical or enzymatic modification.

The modification of related natural products has shown that even small changes can significantly impact biological activity. For example, the introduction of different ester, carbonate, and carbamate (B1207046) moieties to the verticillin scaffold resulted in analogs that retained potent nanomolar activity against cancer cell lines. nih.gov

Future Research Directions and Unanswered Questions for Resomycin a

Elucidation of Remaining Biosynthetic Steps and Enzymes

The biosynthesis of Resomycin A is believed to share intermediates with other known pathways, such as that of nogalamycin, and involve a series of oxidative rearrangements. researchgate.net While some enzymes have been identified, the complete sequence of events and all the molecular players are not yet fully understood. Future work should focus on identifying and characterizing the specific enzymes responsible for the later, more complex tailoring reactions that give this compound its unique structure. nih.gov This includes pinpointing the specific oxidoreductases, transferases, and cyclases involved in its maturation. researchgate.net Understanding these enzymatic steps is crucial for harnessing the biosynthetic machinery for the production of novel analogues.

A key unanswered question lies in the precise mechanisms of the carbon skeleton rearrangements that occur. researchgate.net For instance, in the related biosynthesis of chartreusin (B1668571), the enzyme ChaZ, a flavin-dependent monooxygenase, catalyzes a Baeyer-Villiger oxidation on resomycin C to create a seven-membered lactone. researchgate.net Subsequently, a ketoreductase, ChaE, facilitates a rearrangement of the carbon skeleton. researchgate.net Similar intricate enzymatic transformations are likely involved in the this compound pathway and require detailed biochemical and structural elucidation.

Advanced Mechanistic Characterization at the Molecular Level

While initial studies have demonstrated the antibacterial and antifungal properties of this compound, the precise molecular mechanisms underlying these activities are not fully defined. gwdg.denih.gov Future research must delve into the specific cellular targets of this compound. Investigating its potential to act as a topoisomerase II poison, a mechanism common to other anthracyclines, or its ability to induce histone eviction from chromatin would be critical first steps. researchgate.net

A significant challenge and area for future investigation is understanding how tailoring enzymes steer complex reactions and prevent unwanted side reactions. acs.org Many of these enzymes may simply initiate a cascade of reactions, with the high energy of intermediates driving the subsequent transformations. acs.org Detailed structural and mechanistic studies of these enzymes will be essential to predict their functions and utilize them in bioengineering efforts. nih.gov

Exploration of New Biological Activities in Diverse Model Systems

The known biological activities of this compound, including its herbicidal and antifungal properties, suggest a broader potential that warrants further exploration. nih.gov Systematic screening of this compound against a wide array of model systems is a crucial future direction. This should include diverse panels of pathogenic bacteria and fungi, as well as various human cancer cell lines to assess its cytotoxic potential. researchgate.net

Furthermore, given that analogous compounds have shown phytotoxic properties, investigating the effects of this compound on different plant species could uncover novel herbicidal applications. researchgate.net The use of high-throughput screening technologies against extensive libraries of biological targets will be instrumental in uncovering new and potentially valuable bioactivities. cancer.gov

Development of Novel Synthetic Routes and Analogues for Research Purposes

The development of efficient and versatile synthetic routes to this compound and its analogues is paramount for advancing research. Access to synthetic material would facilitate more in-depth biological studies and allow for the creation of novel derivatives with potentially improved properties. nih.gov Combinatorial biosynthesis, which involves combining genes from different biosynthetic pathways, has proven successful in generating novel anthracyclines and could be a powerful strategy for creating a library of this compound analogues. researchgate.net

The generation of "unnatural" natural products through genetic engineering of producing strains is an emerging and promising approach. researchgate.net By manipulating the biosynthetic genes of the producing Streptomyces strain, it may be possible to generate a wide range of this compound derivatives for structure-activity relationship studies. researchgate.netresearchgate.net

Integration of this compound Research with Broader Natural Product Discovery Initiatives

The study of this compound should not exist in isolation but be integrated into larger natural product discovery and development programs. umich.edu Initiatives that focus on genome mining for novel biosynthetic gene clusters can help identify new producers of Resomycin-like compounds or related anthracyclines. nih.gov These programs often have access to vast and diverse collections of microbial strains and sophisticated screening platforms. umich.edusimbhq.org

Collaborating with such initiatives can accelerate the discovery of new analogues and provide access to advanced technologies for structure elucidation and biological testing. umich.edu Furthermore, the unique enzymatic reactions discovered in the this compound pathway can contribute valuable knowledge to the broader field of natural product biosynthesis, potentially enabling the discovery and creation of entirely new classes of bioactive molecules. acs.org

Q & A

Q. What are best practices for presenting this compound research data in peer-reviewed manuscripts?

- Methodological Answer :

- Tables : Include processed data (e.g., IC50 values, enzyme kinetics) in the main text; relegate raw datasets to appendices.

- Figures : Use high-resolution chromatograms and dose-response curves with error bars representing SEM. Follow journal-specific guidelines for color accessibility (e.g., avoid red-green contrasts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.